N-(2,1,3-benzothiadiazol-5-yl)-2-(2-chlorophenoxy)acetamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-2-(2-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a benzothiadiazole ring and a chlorophenoxyacetamide moiety, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(2-chlorophenoxy)acetamide typically involves the following steps:
Formation of the Benzothiadiazole Ring: The benzothiadiazole ring can be synthesized through the cyclization of o-phenylenediamine with sulfur and an oxidizing agent such as nitric acid.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced by reacting 2-chlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-chlorophenoxy)acetyl chloride.
Coupling Reaction: The final step involves the coupling of the benzothiadiazole ring with 2-(2-chlorophenoxy)acetyl chloride in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorophenoxy group.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-2-(2-chlorophenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
N-(2,1,3-benzothiadiazol-5-yl)-2-(2-chlorophenoxy)acetamide can be compared with other benzothiadiazole derivatives and chlorophenoxyacetamide compounds. Similar compounds include:
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chlorophenoxy)acetamide: Differing in the position of the chlorine atom on the phenoxy ring.
N-(2,1,3-benzothiadiazol-5-yl)-2-(2-bromophenoxy)acetamide: Featuring a bromine atom instead of chlorine on the phenoxy ring.
N-(2,1,3-benzothiadiazol-5-yl)-2-(2-methylphenoxy)acetamide: Containing a methyl group instead of chlorine on the phenoxy ring.
The uniqueness of this compound lies in its specific combination of the benzothiadiazole ring and the 2-chlorophenoxyacetamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10ClN3O2S |
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Molecular Weight |
319.8 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C14H10ClN3O2S/c15-10-3-1-2-4-13(10)20-8-14(19)16-9-5-6-11-12(7-9)18-21-17-11/h1-7H,8H2,(H,16,19) |
InChI Key |
VUSHGJZFFKLDAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC3=NSN=C3C=C2)Cl |
Origin of Product |
United States |
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